2,2,3-trimethylbut-3-enoic Acid
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Overview
Description
2,2,3-Trimethylbut-3-enoic Acid is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is used as a building block in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbut-3-enoic Acid can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-hydroxy-2,2,3-trimethylbutanoic acid ethyl ester with phosphorus oxychloride (POCl3) in the presence of pyridine, followed by hydrolysis with aqueous potassium hydroxide (KOH) in ethanol . The reaction conditions typically involve ambient temperature for the initial step and heating for the hydrolysis step.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylbut-3-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,3-Trimethylbut-3-enoic Acid has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylbut-3-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
2,2-Dimethylbut-3-enoic Acid: Similar in structure but with different reactivity and applications.
3-Methylbut-2-enoic Acid: Another related compound with distinct chemical properties.
Uniqueness: 2,2,3-Trimethylbut-3-enoic Acid is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2,2,3-trimethylbut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHSAUMBGHOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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